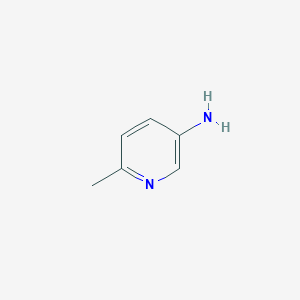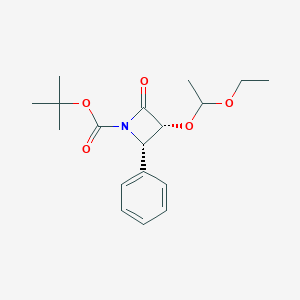
3-メチルフェナントレン
概要
説明
3-Methylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₅H₁₂. It consists of three fused benzene rings with a methyl group attached to the third carbon of the phenanthrene structure. This compound is known for its presence in fossil fuels and its formation during the incomplete combustion of organic matter .
科学的研究の応用
3-Methylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions and environmental processes.
Biology: Research on its biological effects, including its interaction with enzymes and its potential mutagenic properties.
Medicine: Investigations into its potential therapeutic applications and its role as a biomarker for exposure to polycyclic aromatic hydrocarbons.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals
作用機序
Target of Action
3-Methylphenanthrene (3-MP) primarily targets the cardiac tissue . It interacts with the delayed rectifier current (IKr) , L-type Ca2+ current (ICa) , and sodium current (INa) in the cardiomyocytes . These ion channels play a crucial role in the electrical and contractile activity of the heart .
Mode of Action
3-MP acts as a potent inhibitor of the delayed rectifier current IKr . This results in reduced charge transfer across the myocyte membrane . Furthermore, 3-MP inhibits the sodium current (INa), which slows the upstroke of the action potential in isolated cells .
Biochemical Pathways
The primary biochemical pathway affected by 3-MP is the CYP 450-mediated metabolism of phenanthrene . Alkyl substitution, such as in 3-MP, shifts the oxidative metabolism from the aromatic ring to the alkyl side chain . This shift in metabolism affects the mutagenicity of phenanthrene .
Pharmacokinetics
It’s known that the position of alkylation affects the metabolism and resulting mutagenicity of phenanthrene . Increasing the length of the alkyl chain reduces overall metabolism .
Result of Action
The action of 3-MP leads to disruptions in the electrical and contractile activity of the heart . It prolongs ventricular action potential duration, compromises pressure development of the whole heart, slows conduction velocity across the atria, and increases atrio-ventricular delay in a working whole heart preparation .
Action Environment
The action of 3-MP can be influenced by environmental factors. This is of concern if the hearts of humans and other terrestrial animals respond to this PAH in a similar manner to fish . Moreover, 3-MP and other alkylated phenanthrenes comprise a large fraction of the PAHs in crude oil mixtures , which is worrisome for Arctic species facing increasing incidence of spills and leaks from the petroleum industry .
生化学分析
Biochemical Properties
The biochemical properties of 3-Methylphenanthrene are largely influenced by its structure and the presence of a methyl group. The position of the alkylation affects the metabolism and resulting mutagenicity of phenanthrene . Alkyl substitution shifts the oxidative metabolism from the aromatic ring to the alkyl side chain .
Cellular Effects
3-Methylphenanthrene has been found to disrupt the electrical and contractile activity of the heart of the polar fish, navaga cod (Eleginus nawaga) . It is a potent inhibitor of the delayed rectifier current IKr and prolongs ventricular action potential duration . It also reduces charge transfer across the myocyte membrane and compromises pressure development of the whole heart .
Molecular Mechanism
At the molecular level, 3-Methylphenanthrene exerts its effects through various interactions with biomolecules. For instance, it has been found to inhibit the sodium current (INa), slowing the upstroke of the action potential in isolated cells . This suggests that 3-Methylphenanthrene may interact with ion channels and other proteins involved in cellular signaling.
Temporal Effects in Laboratory Settings
The effects of 3-Methylphenanthrene can change over time in laboratory settings. For example, the relative concentrations of phenanthrene itself broadly vary at apocatagenesis . This factor deteriorates the maturity indexes of the phenanthrene ratios .
Metabolic Pathways
3-Methylphenanthrene is involved in various metabolic pathways. The position of the alkylation affects the metabolism and resulting mutagenicity of phenanthrene . Alkyl substitution shifts the oxidative metabolism from the aromatic ring to the alkyl side chain .
準備方法
Synthetic Routes and Reaction Conditions: 3-Methylphenanthrene can be synthesized through various organic synthesis methods. One common approach involves the Friedel-Crafts alkylation of phenanthrene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of 3-Methylphenanthrene often involves the extraction and purification from coal tar or petroleum sources. The compound can be isolated through fractional distillation followed by recrystallization to achieve the desired purity .
化学反応の分析
Types of Reactions: 3-Methylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone derivatives using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of 3-Methylphenanthrene can yield dihydro or tetrahydro derivatives, typically using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro or tetrahydro 3-Methylphenanthrene.
Substitution: Nitro-3-Methylphenanthrene, sulfonic acid derivatives.
類似化合物との比較
Phenanthrene: The parent compound without the methyl group.
1-Methylphenanthrene: A methyl group attached to the first carbon.
2-Methylphenanthrene: A methyl group attached to the second carbon.
9-Methylphenanthrene: A methyl group attached to the ninth carbon
Uniqueness: 3-Methylphenanthrene is unique due to its specific position of the methyl group, which influences its chemical reactivity and biological interactions. Compared to other methylphenanthrenes, it exhibits distinct oxidative metabolism and mutagenicity profiles, making it a valuable compound for studying the effects of alkyl substitution on polycyclic aromatic hydrocarbons .
特性
IUPAC Name |
3-methylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-11-6-7-13-9-8-12-4-2-3-5-14(12)15(13)10-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYWZUBZZBHZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052731 | |
| Record name | 3-Methylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832-71-3 | |
| Record name | 3-Methylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLPHENANTHRENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylphenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/631K6Z695J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)
![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)






![trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B47453.png)





